molecular formula C25H38O7 B12074837 2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester

2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester

Cat. No.: B12074837
M. Wt: 450.6 g/mol
InChI Key: FOGQBCWWWLNSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylbutanoic Acid: α,α-Dimethylbutanoic acid , is a compound with the molecular formula C₆H₁₂O₂ . Its IUPAC name is (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate . Quite a mouthful, isn’t it? Let’s break it down:

    Structure: It features a naphthalene ring system, a hydroperoxy group, and a 2,2-dimethylbutanoic acid side chain.

    Properties: It’s a colorless liquid with a boiling point around 450 K.

Preparation Methods

Synthetic Routes::

    Hydroperoxidation: One method involves the hydroperoxidation of a suitable precursor. For instance, starting from , the hydroperoxide group is introduced.

    Esterification: The esterification of the naphthalene carboxylic acid with the 2,2-dimethylbutanoic acid side chain yields the desired compound.

Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, optimizing yield and purity.

Chemical Reactions Analysis

Reactions::

    Oxidation: The hydroperoxy group can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group in the pyran ring is possible.

    Substitution: Substitution reactions may occur at various positions.

Common Reagents and Conditions::

    Hydrogen Peroxide (H₂O₂): Used for hydroperoxidation.

    Catalysts: Transition metal catalysts facilitate reactions.

    Solvents: Organic solvents like dichloromethane or ethyl acetate are common.

Major Products::

    Hydroperoxide Derivatives: Formed during hydroperoxidation.

    Reduced Forms: Result from reduction reactions.

Scientific Research Applications

Chemistry::

    Synthetic Intermediates: Used in the synthesis of other compounds.

    Functional Groups: Studied for their reactivity.

Biology and Medicine::

    Antioxidant Properties: Due to the hydroperoxide group.

    Biological Activity: Investigated for potential therapeutic effects.

Industry::

    Fine Chemicals: Used in specialty chemicals.

    Pharmaceuticals: As building blocks for drug development.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

While 2,2-Dimethylbutanoic Acid stands out for its unique structure, it shares similarities with related compounds such as:

    Butyric Acid: A simpler carboxylic acid.

    Other Hydroperoxy Esters: Compounds with similar functional groups.

Properties

IUPAC Name

[3-hydroperoxy-8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O7/c1-6-24(3,4)23(28)31-20-14-25(5,32-29)13-16-8-7-15(2)19(22(16)20)10-9-18-11-17(26)12-21(27)30-18/h7-8,13,15,17-20,22,26,29H,6,9-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGQBCWWWLNSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)(C)OO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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